molecular formula C6H8O2S B8819202 [5-(Sulfanylmethyl)furan-2-yl]methanol CAS No. 159144-93-1

[5-(Sulfanylmethyl)furan-2-yl]methanol

Cat. No.: B8819202
CAS No.: 159144-93-1
M. Wt: 144.19 g/mol
InChI Key: PIDBCHBMTBOAIM-UHFFFAOYSA-N
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Description

[5-(Sulfanylmethyl)furan-2-yl]methanol is a furan-derived compound characterized by a hydroxymethyl (-CH2OH) group at the 2-position and a sulfanylmethyl (-CH2SH) group at the 5-position of the furan ring. This structure imparts unique chemical reactivity, making it valuable in organic synthesis and pharmaceutical research.

Properties

CAS No.

159144-93-1

Molecular Formula

C6H8O2S

Molecular Weight

144.19 g/mol

IUPAC Name

[5-(sulfanylmethyl)furan-2-yl]methanol

InChI

InChI=1S/C6H8O2S/c7-3-5-1-2-6(4-9)8-5/h1-2,7,9H,3-4H2

InChI Key

PIDBCHBMTBOAIM-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)CS)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Hydroxymethyl or Alkoxy Groups

Compound Name Substituents (Furan Positions) Source/Application Key Properties/Findings Reference
5-Hydroxymethylfurfural (HMF) 5-(Hydroxymethyl), 2-formyl Biomass-derived platform chemical Oxidized to furan-2,5-dicarboxylic acid (FDCA); used in polymer production
[5-(Dimethoxymethyl)furan-2-yl]methanol 5-(Dimethoxymethyl), 2-hydroxymethyl Natural product (Ophiopogon japonicus) First isolation from plants; potential bioactive properties
5-Methyl-2-furanmethanol 5-Methyl, 2-hydroxymethyl Synthetic/Commercial reagent Used as a flavoring agent; lower reactivity compared to sulfanylmethyl analogs

Key Differences :

  • HMF lacks the sulfanylmethyl group but shares the hydroxymethyl functionality. Its oxidation to FDCA highlights the role of electron-withdrawing groups in modulating reactivity .
  • [5-(Dimethoxymethyl)furan-2-yl]methanol replaces the sulfanyl group with a methoxy-protected methyl group, enhancing stability but reducing nucleophilicity .

Aryl- and Heterocyclic-Substituted Derivatives

Compound Name Substituents (Furan Positions) Source/Application Key Properties/Findings Reference
[5-(3-Aminophenyl)furan-2-yl]methanol 5-(3-Aminophenyl), 2-hydroxymethyl Synthetic (pharmaceutical intermediates) Amino group enables conjugation with bioactive molecules; used in drug design
[5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol 5-(4-Methyl-3-nitrophenyl), 2-hydroxymethyl Synthetic (chemical profiling) Nitro group enhances electrophilicity; studied for molecular docking applications
F3-A ([5-(5,6-dihydro-4H-pyridin-3-ylidenemethyl)furan-2-yl]methanol) 5-Pyridine-fused methyl, 2-hydroxymethyl Maillard reaction product (coffee roasting) Forms during thermal processing; content peaks in light-roasted coffee

Key Differences :

  • Aryl-substituted derivatives exhibit tunable electronic properties based on substituents (e.g., nitro groups increase electrophilicity, while amino groups enhance solubility) .
  • F3-A demonstrates the impact of fused heterocycles on thermal stability and formation pathways, contrasting with the sulfanylmethyl group’s nucleophilic character .

Natural Product Derivatives

Compound Name Substituents (Furan Positions) Source/Application Key Properties/Findings Reference
4-Hydroxy-4-(5-(hydroxymethyl)furan-2-yl)butan-2-one 5-Hydroxymethyl, 4-hydroxybutanone Natural product (Aconitum species) Novel structure with antioxidant potential; isolated from Aconitum plants
5-Acetylfuranol 5-Acetyl, 2-hydroxymethyl Spider香炮制品 (processed Valeriana) Exhibits anti-inflammatory activity (IC50 = 29.04 μM); derived from iridoid degradation

Key Differences :

  • Natural derivatives often feature complex side chains (e.g., butanone or acetyl groups) that influence bioactivity, unlike the simpler sulfanylmethyl group .

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